3-Methyl-1-(1,3-thiazol-4-YL)butan-1-one
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Overview
Description
3-Methyl-1-(1,3-thiazol-4-YL)butan-1-one is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various bioactive molecules, including vitamins and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(1,3-thiazol-4-YL)butan-1-one typically involves the formation of the thiazole ring followed by the introduction of the butanone moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dioxane and catalysts such as sulfuric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(1,3-thiazol-4-YL)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
3-Methyl-1-(1,3-thiazol-4-YL)butan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(1,3-thiazol-4-YL)butan-1-one involves its interaction with specific molecular targets and pathways. For example, thiazole derivatives are known to interact with enzymes and receptors, leading to various biological effects. The compound may bind to DNA or proteins, affecting cellular processes and leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
3-Methyl-1-(1,3-thiazol-4-YL)butan-1-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a butanone moiety makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H11NOS |
---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
3-methyl-1-(1,3-thiazol-4-yl)butan-1-one |
InChI |
InChI=1S/C8H11NOS/c1-6(2)3-8(10)7-4-11-5-9-7/h4-6H,3H2,1-2H3 |
InChI Key |
RLUARVOBGSPJCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=CSC=N1 |
Origin of Product |
United States |
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